
1,3-Butadiene, 1,4-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butadiene, 1,4-dimethoxy- is an organic compound with the molecular formula C6H10O2. It is a derivative of 1,3-butadiene, where the hydrogen atoms at the 1 and 4 positions are replaced by methoxy groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Butadiene, 1,4-dimethoxy- can be synthesized through several methods. One common approach involves the reaction of 1,3-butadiene with methanol in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and cost-effective method .
Industrial Production Methods
In industrial settings, the production of 1,3-butadiene, 1,4-dimethoxy- often involves the use of homogeneous catalysts. These catalysts facilitate the selective addition of methoxy groups to the 1 and 4 positions of 1,3-butadiene. The process is optimized to achieve high yields and purity, ensuring the compound’s suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Butadiene, 1,4-dimethoxy- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Butadiene, 1,4-dimethoxy- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 1,3-Butadiene, 1,4-dimethoxy- involves its interaction with various molecular targets. In chemical reactions, the methoxy groups can participate in nucleophilic or electrophilic attacks, leading to the formation of new bonds and products. The pathways involved depend on the specific reaction conditions and the presence of catalysts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: The parent compound, which lacks the methoxy groups.
1,4-Dimethoxy-2-butene: A similar compound with methoxy groups at different positions.
2,3-Dimethoxy-1,3-butadiene: Another derivative with methoxy groups at the 2 and 3 positions
Uniqueness
1,3-Butadiene, 1,4-dimethoxy- is unique due to the specific placement of its methoxy groups, which imparts distinct reactivity and properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
24000-38-2 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
1,4-dimethoxybuta-1,3-diene |
InChI |
InChI=1S/C6H10O2/c1-7-5-3-4-6-8-2/h3-6H,1-2H3 |
InChI-Schlüssel |
ZFOMGKMTIIJRAI-UHFFFAOYSA-N |
Kanonische SMILES |
COC=CC=COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


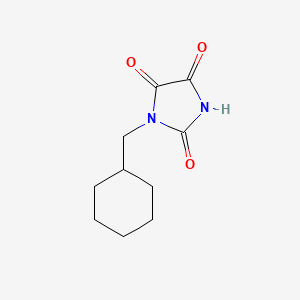
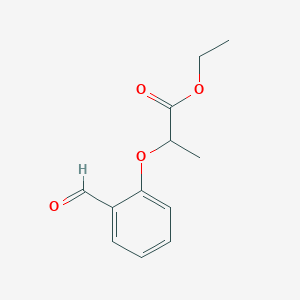
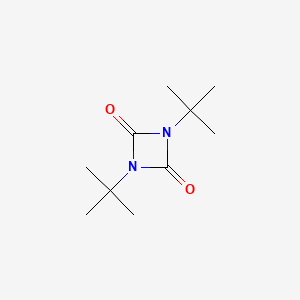
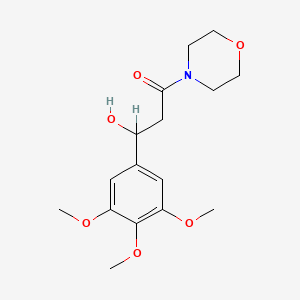
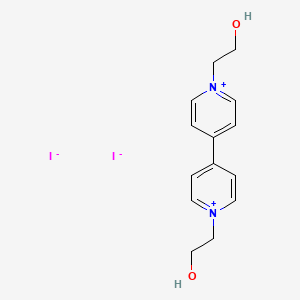
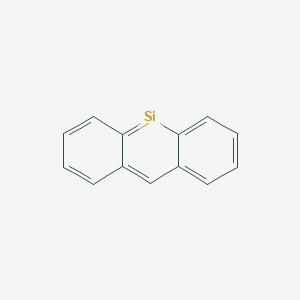
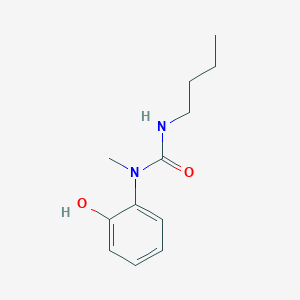
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
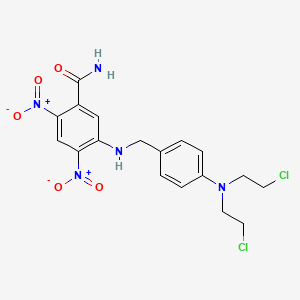
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)
![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)

